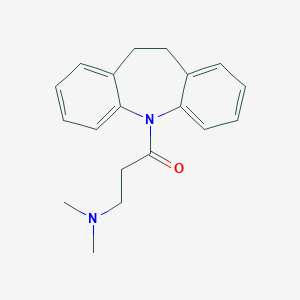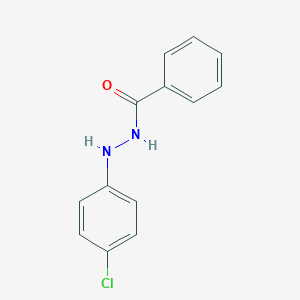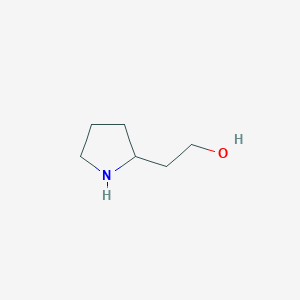
Photocaryophyllene D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photocaryophyllene D (PCD) is a naturally occurring sesquiterpene that belongs to the class of phytocannabinoids. It is found in various plants such as black pepper, clove, and hops. PCD has been shown to have potential therapeutic benefits due to its anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
Photocaryophyllene D exerts its effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endocannabinoids that regulate various physiological processes such as pain, inflammation, and mood. Photocaryophyllene D interacts with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune response. Photocaryophyllene D also interacts with other receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
Photocaryophyllene D has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Photocaryophyllene D has also been shown to reduce pain perception by inhibiting the activation of pain receptors such as TRPV1. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Photocaryophyllene D has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, Photocaryophyllene D has been shown to have low toxicity, which makes it a safer alternative to other compounds used in lab experiments. However, Photocaryophyllene D has some limitations for lab experiments. Its low solubility in water makes it difficult to administer and study. Additionally, Photocaryophyllene D has a short half-life, which makes it difficult to maintain consistent levels in the body.
Future Directions
For Photocaryophyllene D research include studying its potential as a treatment for various inflammatory diseases, chronic pain, and neurodegenerative diseases.
Synthesis Methods
Photocaryophyllene D can be synthesized using various methods, including chemical synthesis, extraction from natural sources, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce Photocaryophyllene D. Extraction from natural sources involves the isolation of Photocaryophyllene D from plants that contain it. Biosynthesis involves the use of microorganisms to produce Photocaryophyllene D.
Scientific Research Applications
Photocaryophyllene D has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory effects, which make it a potential treatment for various inflammatory diseases such as arthritis and multiple sclerosis. Photocaryophyllene D has also been shown to have analgesic effects, which make it a potential treatment for chronic pain. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18755-93-6 |
|---|---|
Product Name |
Photocaryophyllene D |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChI Key |
AGHOGWGDKOQAOS-KYEXWDHISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |
SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Canonical SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




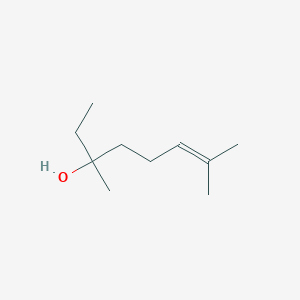

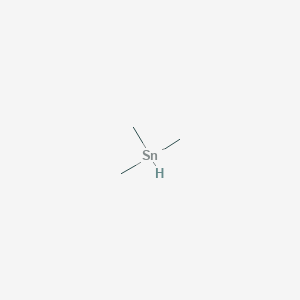
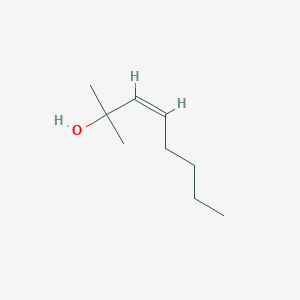
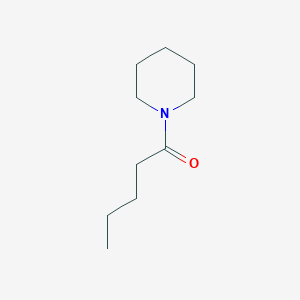


![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
